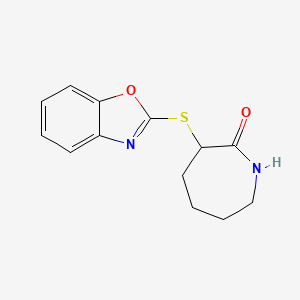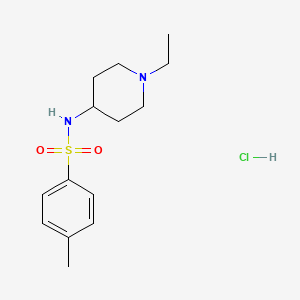
3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BSAO and has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
BSAO has been used in a variety of scientific research applications, including studies on the role of oxidative stress in cell signaling pathways and the development of new therapeutic agents for the treatment of cancer and other diseases. BSAO has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of inflammatory diseases such as arthritis and asthma.
作用機序
The mechanism of action of BSAO is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of cell signaling pathways. BSAO has been shown to reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation. BSAO has also been shown to modulate the activity of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
BSAO has a wide range of biochemical and physiological effects, including the modulation of cell signaling pathways, the inhibition of ROS, and the reduction of inflammation. BSAO has also been shown to have anti-cancer properties, making it a potentially useful compound for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of BSAO is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. BSAO is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of BSAO is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of BSAO, including the development of new therapeutic agents for the treatment of cancer and other diseases, the study of its role in cell signaling pathways, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of BSAO and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, BSAO is a promising chemical compound that has a wide range of potential applications in scientific research. Its relatively simple synthesis method, stable nature, and wide range of biochemical and physiological effects make it a useful tool for researchers studying a variety of different topics. While further research is needed to fully understand the mechanism of action of BSAO and to identify any potential limitations or side effects, its potential applications in the development of new therapeutic agents make it an exciting area of study for scientists in a variety of fields.
合成法
The synthesis of BSAO involves the reaction of 2-mercaptobenzoxazole with 6-bromo-1-caproic acid in the presence of a base. This reaction produces a compound that is then cyclized to form BSAO. The synthesis of BSAO is relatively simple and can be carried out in a laboratory setting using standard techniques.
特性
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12-11(7-3-4-8-14-12)18-13-15-9-5-1-2-6-10(9)17-13/h1-2,5-6,11H,3-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPMDDBDSQJHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)


![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)